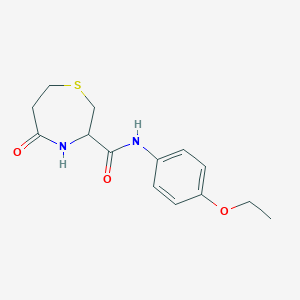
N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bucetin is an analgesic and antipyretic that is similar in structure to phenacetin . It was once thought to be a better substitute for phenacetin, but was withdrawn from use due to renal toxicity and risk of carcinogenesis .
Synthesis Analysis
Bucetin can be synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Molecular Structure Analysis
The molecule is in an extended conformation as illustrated by the C—O—C—C torsion angle in the ethoxy group and the subsequent C—N—C—C, N—C—C—C, and C—C—C—C torsion angles in the butanamide chain .Chemical Reactions Analysis
The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate . The effects of solvent, molar equivalent of CAN, and different temperatures have been investigated and optimum conditions were established .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research efforts have been directed towards the synthesis and structural analysis of compounds featuring the thiazepine core, indicative of the chemical's relevance in medicinal chemistry. For instance, a study describes the synthesis of compounds combining quinazolinone and 4-thiazolidinone, evaluated for antimicrobial activities against various pathogens (Desai, Dodiya, & Shihora, 2011). Another study highlights the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showcasing an environmentally friendly procedure with significant antimicrobial activity (Raval, Naik, & Desai, 2012).
Biological Activities and Potential Applications
The exploration of biological activities forms a significant part of the research on compounds structurally related to N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide. For instance, certain derivatives have been synthesized for their potential anti-inflammatory and analgesic properties, suggesting their utility in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, a study on the synthesis and identification of quinoline incorporated 1,3-thiazinan-4-one derivatives demonstrates significant antibacterial, antitubercular, and antimalarial activities, indicating their potential in addressing various infectious diseases (Umamatheswari & Sankar, 2017).
Chemical Properties and Reactions
Studies also delve into the chemical properties and reactions of compounds with the thiazepine or carboxamide moiety, aiming to expand the understanding of their chemical behavior and potential for further modification. For example, research on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insights into the chemical versatility and potential modifications of such compounds for enhanced biological activity or specificity (Batalha et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)15-14(18)12-9-20-8-7-13(17)16-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPHDMMKKCGFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2772693.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2772699.png)
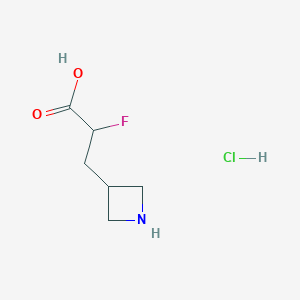
![(2Z)-8-methoxy-N-phenyl-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2772703.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2772704.png)
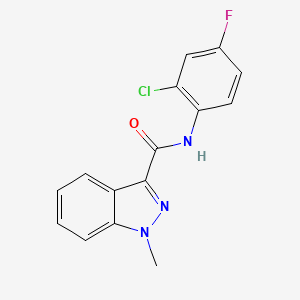

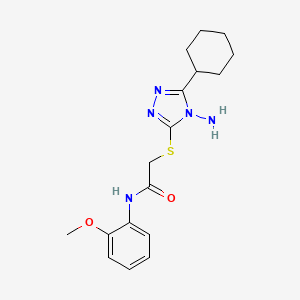

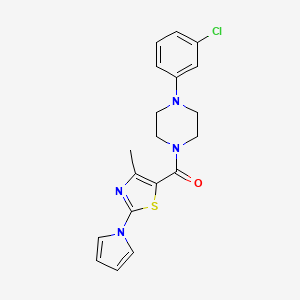
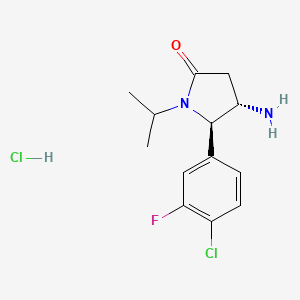

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2772715.png)